5-(Bromomethyl)-4-methyl-1,3-thiazole
Overview
Description
5-(Bromomethyl)-4-methyl-1,3-thiazole: is a heterocyclic compound containing a thiazole ring substituted with a bromomethyl group at the 5-position and a methyl group at the 4-position. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-4-methyl-1,3-thiazole typically involves the bromomethylation of 4-methyl-1,3-thiazole. One efficient method includes the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include thiazole derivatives with various functional groups replacing the bromomethyl group.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-4-methyl-1,3-thiazole is used as a building block in organic synthesis, particularly in the synthesis of more complex thiazole derivatives.
Biology and Medicine: Thiazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules .
Comparison with Similar Compounds
4-Methyl-1,3-thiazole: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
5-(Chloromethyl)-4-methyl-1,3-thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.
5-(Hydroxymethyl)-4-methyl-1,3-thiazole: Contains a hydroxymethyl group, which significantly alters its chemical behavior and biological activity.
Uniqueness: The presence of the bromomethyl group in 5-(Bromomethyl)-4-methyl-1,3-thiazole imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
Properties
IUPAC Name |
5-(bromomethyl)-4-methyl-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIQVAWENHEGNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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